N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and benzofurans. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzofuran ring fused with a benzothiophene ring, which is further substituted with a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactionsThe final step includes the addition of the carbamoyl group under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylbenzo[b]thiophene-2-carboxamide
Uniqueness
N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its combination of benzofuran and benzothiophene rings, along with the carbamoyl group, makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-16(21)15-11-6-2-4-8-14(11)24-18(15)20-17(22)13-9-10-5-1-3-7-12(10)23-13/h1,3,5,7,9H,2,4,6,8H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJOSFJWXOWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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